2-Methoxynicotinimidamidedihydrochloride
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Overview
Description
2-Methoxynicotinimidamidedihydrochloride is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a methoxy group attached to the nicotinamide ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxynicotinimidamidedihydrochloride typically involves the reaction of 2-methoxynicotinic acid with appropriate amines under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus oxychloride, which help in the activation of the carboxylic acid group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxynicotinimidamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted nicotinamide compounds .
Scientific Research Applications
2-Methoxynicotinimidamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Methoxynicotinimidamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor to 2-Methoxynicotinimidamidedihydrochloride, used in similar applications.
2-Methoxynicotinic Acid: Another related compound with similar chemical properties.
Nicotinic Acid: Shares structural similarities and is used in various biochemical applications .
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C7H11Cl2N3O |
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Molecular Weight |
224.08 g/mol |
IUPAC Name |
2-methoxypyridine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH/c1-11-7-5(6(8)9)3-2-4-10-7;;/h2-4H,1H3,(H3,8,9);2*1H |
InChI Key |
RDEIGHXZQNNZBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(=N)N.Cl.Cl |
Origin of Product |
United States |
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